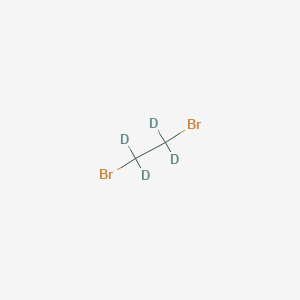

1,2-Dibromoethane-d4

説明

1,2-Dibromoethane-d4 is a deuterated form of 1,2-dibromoethane, an organobromine compound with the chemical formula C2D4Br2. This compound is used in various scientific research applications due to its unique properties and isotopic labeling, which makes it valuable in studies involving reaction mechanisms and tracing experiments .

準備方法

Synthetic Routes and Reaction Conditions

1,2-Dibromoethane-d4 is typically synthesized by the bromination of deuterated ethylene (C2D4) with bromine (Br2). The reaction proceeds as follows:

C2D4+Br2→C2D4Br2

This reaction is a classic halogen addition reaction, where the double bond in deuterated ethylene reacts with bromine to form the dibromo compound .

Industrial Production Methods

Industrial production of 1,2-dibromoethane involves the same halogen addition reaction but uses non-deuterated ethylene. The process is scaled up to produce large quantities of the compound for various applications, including its use as an intermediate in the synthesis of other chemicals .

化学反応の分析

Types of Reactions

1,2-Dibromoethane-d4 undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.

Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.

Reduction Reactions: The bromine atoms can be reduced to form ethylene derivatives.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-).

Elimination: Strong bases such as potassium hydroxide (KOH) are used to induce elimination reactions.

Reduction: Reducing agents like zinc (Zn) in the presence of acid can be used to reduce the bromine atoms.

Major Products

Substitution: Products include alcohols, ethers, or other substituted ethane derivatives.

Elimination: The major product is deuterated ethylene (C2D4).

Reduction: The major product is deuterated ethylene (C2D4) and hydrogen bromide (HBr).

科学的研究の応用

Scientific Research Applications

-

Organic Synthesis

- Reagent in Synthesis : 1,2-Dibromoethane-d4 is used as a reagent in organic synthesis, particularly for preparing Grignard reagents and other organometallic compounds. These compounds are essential for creating complex organic molecules .

- Functionalized Styrenes : It serves as a precursor in the synthesis of functionalized styrenes through palladium-catalyzed cross-coupling reactions with arylboronic acids.

-

Nuclear Magnetic Resonance (NMR) Studies

- Solvent for NMR : The compound is widely used as a solvent in NMR spectroscopy due to its deuterated nature, which minimizes background noise from hydrogen signals. This allows for clearer interpretation of molecular dynamics and interactions .

- Molecular Dynamics Studies : Research has shown that this compound can be utilized to study proton spin-lattice relaxation rates, providing insights into molecular reorientation times and activation energies for relaxation processes.

-

Biochemical Applications

- Isotopic Labeling : In biological studies, it is employed for isotopic labeling to trace biochemical pathways and understand reaction mechanisms within metabolic processes .

- Mutagenesis Research : The compound has been investigated for its mutagenic properties, demonstrating potential DNA single-strand breaks in isolated rat hepatocytes, which is significant for genetic toxicity studies .

- Pharmaceutical Development

- Environmental Analysis

Data Table of Applications

| Application Area | Specific Use Case | Notes |

|---|---|---|

| Organic Synthesis | Preparation of Grignard reagents | Essential for complex organic molecule synthesis |

| NMR Studies | Solvent for NMR spectroscopy | Reduces background noise from hydrogen signals |

| Biochemical Research | Isotopic labeling | Traces biochemical pathways |

| Pharmaceutical Development | Intermediate in drug synthesis | Important for developing new medicinal compounds |

| Environmental Analysis | Study of brominated organic compounds | Useful in analyzing environmental interactions |

Case Studies

- Study on Molecular Dynamics : A study utilizing this compound investigated the molecular dynamics of various compounds through NMR spectroscopy. Researchers analyzed the relaxation rates at different temperatures to determine activation energies related to molecular interactions. This research provided valuable data on the rotational dynamics of molecules in solution.

- Mutagenesis Investigation : Another significant study assessed the mutagenic effects of this compound on rat hepatocytes. The findings indicated that exposure led to DNA damage characterized by single-strand breaks, highlighting its relevance in genetic toxicity assessments .

作用機序

The mechanism of action of 1,2-Dibromoethane-d4 involves its ability to undergo substitution and elimination reactions. The bromine atoms in the compound are highly reactive and can be replaced by other nucleophiles or eliminated to form alkenes. This reactivity makes it a valuable reagent in organic synthesis and other chemical processes .

類似化合物との比較

Similar Compounds

1,2-Dibromoethane: The non-deuterated form of the compound, with the chemical formula C2H4Br2.

1,2-Dibromoethane-d2: A partially deuterated form with the chemical formula C2H2D2Br2.

1,2-Dibromotetrachloroethane: A related compound with additional chlorine atoms, used in different industrial applications.

Uniqueness

1,2-Dibromoethane-d4 is unique due to its complete deuteration, which makes it particularly useful in isotopic labeling studies. This property allows researchers to trace the compound’s behavior in chemical reactions and biological systems more accurately compared to its non-deuterated counterparts .

生物活性

1,2-Dibromoethane-d4, also known as ethylene dibromide-d4, is a deuterated analog of 1,2-dibromoethane (EDB). This compound has been studied for its biological activity, particularly concerning its toxicity, metabolism, and potential carcinogenic effects. Below is a detailed exploration of its biological activity based on diverse sources.

This compound is an organobromine compound with the chemical formula C2H4Br2. It is primarily metabolized in the body through two major pathways: cytochrome P-450 (CYP450) oxidation and glutathione S-transferase (GST) conjugation . These metabolic processes produce several reactive intermediates that are responsible for its biological effects:

- 2-Bromoacetaldehyde : This metabolite binds covalently to cellular proteins, leading to tissue damage.

- S-(2-bromoethyl)glutathione : This metabolite has been shown to exert genotoxic and carcinogenic effects by binding to DNA .

The absorption of this compound occurs rapidly in animal models, with significant distribution in the liver, kidneys, and spleen. Studies indicate that over 99% of the absorbed compound is eliminated within one day .

Toxicological Profile

The toxicological profile of this compound reveals several critical findings:

- Acute Toxicity : Exposure can lead to symptoms such as nausea, vomiting, and decreased urine output. It is considered moderately toxic via inhalation and other routes .

- Chronic Effects : Long-term exposure has been associated with liver and kidney damage, reproductive toxicity, and neurotoxicity .

- Carcinogenicity : Animal studies have demonstrated that 1,2-dibromoethane is a confirmed carcinogen. It has been linked to increased incidences of various tumors in laboratory animals, including nasal cavity carcinomas and hemangiosarcomas .

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Carcinogenicity Studies : In a bioassay involving F344 rats and B6C3F1 mice, significant tumor development was observed following exposure to the compound. Specific tumors included adenocarcinomas of the nasal cavity and alveolar/bronchiolar carcinomas in mice .

- Metabolism Research : A study on the metabolic pathways of this compound indicated that CYP450 enzymes play a crucial role in producing reactive metabolites that bind to DNA and proteins, contributing to its toxicological effects .

Table 1: Summary of Metabolic Pathways

| Pathway | Major Metabolites | Biological Effects |

|---|---|---|

| CYP450 Oxidation | 2-Bromoacetaldehyde | Tissue damage via protein binding |

| GST Conjugation | S-(2-bromoethyl)glutathione | Genotoxicity via DNA binding |

Table 2: Carcinogenic Effects in Animal Models

特性

IUPAC Name |

1,2-dibromo-1,1,2,2-tetradeuterioethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4Br2/c3-1-2-4/h1-2H2/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAAZPARNPHGIKF-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40177104 | |

| Record name | 1,2-Dibromo-(1,1,2,2-2H4)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22581-63-1 | |

| Record name | Ethane-1,1,2,2-d4, 1,2-dibromo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22581-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dibromo-(1,1,2,2-2H4)ethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022581631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dibromo-(1,1,2,2-2H4)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dibromo-[1,1,2,2-2H4]ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.987 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the significance of synthesizing 1,2-dibromoethane-d4 with high isotopic purity?

A1: High isotopic purity of deuterated compounds like this compound is crucial for several reasons. Primarily, it allows for accurate tracing of isotopic labels in chemical reactions and metabolic studies. For instance, the synthesis of formaldehyde-d2 from this compound helped confirm that the hydrogen atoms forming acetic acid during dialdehyde fission originate from the glycol's hydroxylic groups []. High isotopic purity also minimizes interference in spectroscopic analyses, enabling clearer interpretation of results.

Q2: How is this compound synthesized?

A2: this compound can be synthesized by reacting acetylene-d2 with hydrogen bromide. This reaction proceeds efficiently both thermally and photochemically, yielding the desired product with high deuterium incorporation (99+%) []. The synthesis of acetylene-d2, the precursor for this compound, is a separate process, usually involving deuterium exchange reactions.

Q3: Can you elaborate on the use of this compound in understanding molecular dynamics?

A3: this compound serves as a useful solvent in Nuclear Magnetic Resonance (NMR) studies to investigate the molecular dynamics of other molecules. For example, researchers used this compound to study the proton spin-lattice relaxation rate of 1,2-dibromoethane itself []. By analyzing the relaxation rates at different temperatures, they determined the molecular reorientation time and activation energies for intra- and intermolecular relaxation processes. This information provides insights into the rotational dynamics and interactions of 1,2-dibromoethane molecules in solution.

Q4: Are there alternative synthesis routes for deuterated ethylenediamine compounds?

A4: Yes, besides using this compound as a precursor, researchers have developed an alternative synthesis route for a deuterated ethylenediamine derivative, specifically N1-tritylethane-1,1,2,2-d4-1,2-diamine. This method utilizes ethylene oxide-d4 as the starting material and proceeds through a three-step synthesis with a combined yield of 68-76% []. This alternative route offers another approach for accessing specifically deuterated ethylenediamine building blocks for various research applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。